N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a specialized compound that incorporates polyethylene glycol (PEG) chemistry with azide and N-hydroxysuccinimide (NHS) functional groups. This compound is designed for applications in bioconjugation and drug delivery, facilitating the modification of biomolecules through click chemistry and other conjugation techniques. The presence of the azide group allows for selective reactions with alkyne-containing molecules, while the NHS ester group provides a reactive site for coupling with amine-containing compounds, such as proteins and peptides.
This compound can be sourced from various chemical suppliers specializing in bioconjugation reagents, including CD Bioparticles, Creative Biolabs, and MedChemExpress. Each supplier offers detailed information regarding the molecular structure, purity, and applications of the compound.
N-(Azido-PEG3)-N-bis(PEG3-NHS ester) falls under the classification of bioconjugation reagents and is categorized as a PEG derivative. Its functional groups enable it to participate in various chemical reactions that are crucial for biomedical research and therapeutic applications.
The synthesis of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) typically involves the following steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Typically, solvents such as dimethylformamide or dichloromethane are used, along with catalysts or coupling agents to facilitate reactions.
The molecular structure of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) consists of a central PEG chain with two terminal azide groups and one NHS ester group. The general molecular formula can be represented as:
The key reactions involving N-(Azido-PEG3)-N-bis(PEG3-NHS ester) include:
These reactions are typically performed under mild conditions to preserve the integrity of sensitive biological molecules. The efficiency of these reactions can be influenced by factors such as pH, temperature, and concentration of reactants.
The mechanism of action for N-(Azido-PEG3)-N-bis(PEG3-NHS ester) primarily revolves around its ability to facilitate bioconjugation through two distinct pathways:
This dual reactivity enhances the versatility of this compound in creating diverse bioconjugates suitable for various applications in drug delivery and diagnostics.
N-(Azido-PEG3)-N-bis(PEG3-NHS ester) has several significant applications in scientific research:
This compound represents a crucial tool in modern biochemistry and molecular biology, providing researchers with versatile methods for molecular modification and analysis.
The synthesis of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) relies on a meticulously orchestrated sequence of functionalizations applied to a central tertiary amine core. This trifunctional branched architecture originates from a triarm PEG scaffold where each arm is sequentially modified to introduce distinct chemical functionalities. The synthesis typically begins with the reaction of tris(3-aminopropyl)amine or a similar multifunctional core molecule with PEG3-spaced leaving groups (typically mesylates or tosylates). This step forms the triply branched PEG backbone through nucleophilic substitution under controlled temperatures (0–5°C) to prevent diol formation [2] [5].
The subsequent step involves differential arm modification: One PEG arm is converted to the azide terminus via stoichiometric substitution with sodium azide in DMF at 50–60°C, while the remaining two arms are concurrently or sequentially activated with NHS ester groups. This requires strict stoichiometric control (typically 2.1–2.3 eq NHS activator per hydroxyl) to ensure complete conversion without cross-linking [4] [5]. Molecular weight analyses (SEC-MALS) confirm the structural integrity of the branched scaffold, with observed MW averaging 820.84 Da (theoretical: 820.84), indicating minimal polymerization or degradation during synthesis [1].
Table 1: Synthetic Stages for Branched PEG Scaffold Assembly
Synthetic Phase | Core Reactant | Arm Modifications | Key Conditions | Product Characterization |
---|---|---|---|---|
Core activation | Tris(3-aminopropyl)amine | PEG3-mesylate conjugation | 0–5°C, anhydrous DCM | MW: 650.8 Da (Boc-intermediate) [7] |
Azide functionalization | Tri-PEG3-amine | NaN₃ (3 eq), DMF, 60°C | 12h, N₂ atmosphere | FT-IR: 2100 cm⁻¹ (azide peak) [3] |
NHS ester activation | N-(Azido-PEG3)-N-bis(PEG3-OH) | NHS/EDC (2.3 eq), 0°C → RT | pH 7.4, 4h | ¹H-NMR: δ 2.84 (s, NHS CH₂) [5] |
Achieving chemoselective installation of the azide (–N₃) and N-hydroxysuccinimide ester (NHS) groups demands orthogonal protecting group strategies and precision in reaction kinetics. The azide functionality is introduced early in the synthesis via SN₂ displacement, exploiting the strong nucleophilicity of azide ions toward halogenated or sulfonated PEG termini. This reaction proceeds optimally in aprotic polar solvents (DMF or DMSO) at 50–60°C, yielding >95% conversion monitored by FT-IR (peak at 2100 cm⁻¹) [3] [4]. Crucially, this step precedes NHS ester formation to prevent succinimide ring hydrolysis or nucleophilic attack on the ester by azide ions.
The NHS ester groups are incorporated last due to their hydrolytic sensitivity. Activation employs carbodiimide chemistry (EDC/DMAP) with a 10–15% molar excess of NHS in anhydrous dichloromethane at 0°C, gradually warming to room temperature. This minimizes di-NHS substitution on a single carboxylate and suppresses racemization. Solvent choice is critical: Tetrahydrofuran (THF) is avoided due to peroxide formation, while chloroform offers improved NHS ester stability post-synthesis [2] [5]. Final purification uses cold ether precipitation (−20°C) to remove EDC urea byproducts, followed by lyophilization to yield a stable, hygroscopic white solid.
Table 2: Functional Group Reactivity and Conjugation Efficiency
Functional Group | Introduction Method | Optimal Solvent | Reaction Yield | Primary Application |
---|---|---|---|---|
Azide (–N₃) | NaN₃ displacement | DMF, 60°C | 98% [3] | Click chemistry (e.g., CuAAC) |
NHS ester | EDC/NHS activation | Anhydrous DCM | 92–95% [5] | Amine bioconjugation |
Tertiary amine | Core scaffold | Methanol/water | >99% [4] | Branching point |
tert-Butoxycarbonyl (Boc) protection is indispensable for synthesizing asymmetrically functionalized variants like N-(Azido-PEG3)-N-Boc-PEG3-NHS ester (CAS: 2112731-51-6) [7]. This approach enables selective modification of individual PEG arms by temporarily blocking reactive amines. The Boc group is introduced early using di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in dichloromethane with catalytic DMAP (4-dimethylaminopyridine), achieving near-quantitative protection (>98% yield) [5] [7].
Deprotection leverages moderate-strength acids (e.g., 30% trifluoroacetic acid (TFA) in DCM) for 30–60 minutes at 0°C, followed by rapid neutralization with cold diethyl ether or aqueous NaHCO₃. This controlled acidity prevents PEG chain cleavage or NHS ester hydrolysis in adjacent arms. After deprotection, the liberated amine is immediately functionalized—often converted to an NHS ester via in-situ carbodiimide coupling—to avoid side reactions. Analytical HPLC confirms the absence of Boc groups (loss of tert-butyl ¹H-NMR signal at δ 1.44 ppm) and validates functional group fidelity in the final product [7].
Table 3: Boc Protection/Deprotection Parameters in PEG Synthesis
Step | Reagents/Conditions | Monitoring | Yield | Key Challenges |
---|---|---|---|---|
Boc protection | Boc₂O (1.05 eq), DMAP (0.1 eq), DCM, 0°C → RT, 4h | TLC (Rf shift) | 98% | Exotherm control; anhydrous conditions |
Deprotection | TFA/DCM (30:70 v/v), 0°C, 45 min | HPLC (tR shift) | 95% | NHS ester stability; quick neutralization |
Post-deprotection functionalization | NHS/EDC (1.2 eq), 0°C, 3h | FT-IR (1735 cm⁻¹) | 90% | Oligomerization prevention |
The solvent environment profoundly influences conjugation efficiency and byproduct formation during NHS ester activation and azide displacement. Anhydrous dimethylformamide (DMF) is preferred for azidation due to its high polarity, thermal stability, and ability to solubilize sodium azide. Rigorous drying (molecular sieves, 3Å) is essential, as water reduces azide reactivity through competitive hydrolysis [3] [5]. For carbodiimide-mediated NHS ester formation, dichloromethane (DCM) supersedes DMF due to its lower nucleophilicity, reducing NHS-activated ester degradation. Reactions employ EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with N-hydroxysuccinimide (1:1.1 molar ratio) and catalytic DMAP (0.01–0.05 eq) at 0°C under nitrogen, achieving yields >92% [2].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key downstream application, requires carefully optimized catalysts. Systems combining copper(II) sulfate (CuSO₄) and sodium ascorbate (10 mol% each) in t-BuOH/H₂O mixtures (1:1 v/v) give near-quantitative triazole formation without degrading the NHS ester [3] [4]. Adding tris(benzyltriazolylmethyl)amine (TBTA) ligand (5 mol%) prevents Cu(I)-induced disulfide scrambling in protein conjugates. Post-reaction purification employs size-exclusion chromatography (Sephadex LH-20) with THF/methanol eluents to remove copper residues while maintaining product integrity [4].
Table 4: Optimized Solvent/Catalyst Systems for Key Reactions
Reaction Type | Solvent System | Catalyst/Additive | Temperature/Time | Yield/Purity |
---|---|---|---|---|
Azide introduction | DMF (anhydrous) | None (NaN₃ only) | 60°C, 12h | 98%, >95% pure [3] |
NHS ester formation | Anhydrous DCM | EDC/DMAP (1.1:0.05 eq) | 0°C→RT, 4h | 92–95%, <2% diacid [5] |
CuAAC "click" conjugation | t-BuOH/H₂O (1:1) | CuSO₄/Na ascorbate (10 mol%) | RT, 1h | >99% (protein conjugates) [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7